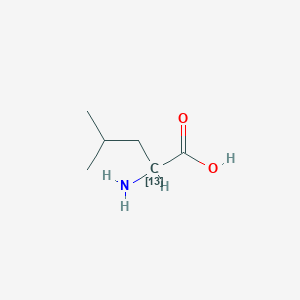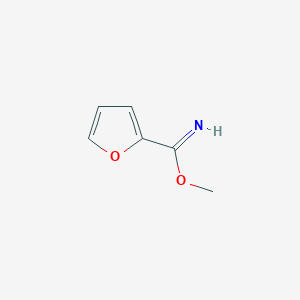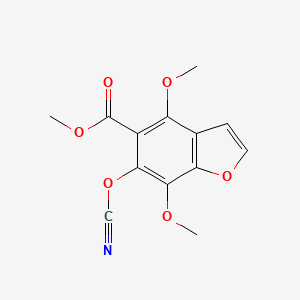![molecular formula C9H7N3S B1625708 4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene CAS No. 91870-91-6](/img/structure/B1625708.png)
4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine is a heterocyclic compound that features a fused ring system combining imidazole, thieno, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo-thieno-pyridine derivatives.
Substitution: Substituted imidazo-thieno-pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
Imidazo[4,5-b]pyridine: Shares the imidazo-pyridine core but lacks the thieno ring.
Thieno[2,3-b]pyridine: Contains the thieno-pyridine core but lacks the imidazole ring.
2-Methylimidazo[1,2-a]pyridine: Similar structure but different ring fusion pattern.
Uniqueness: 2-Methyl-1H-imidazo[4’,5’:4,5]thieno[2,3-b]pyridine is unique due to its fused ring system, which combines three different heterocyclic moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
91870-91-6 |
|---|---|
Fórmula molecular |
C9H7N3S |
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
4-methyl-7-thia-3,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene |
InChI |
InChI=1S/C9H7N3S/c1-5-11-7-6-3-2-4-10-8(6)13-9(7)12-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
PVHVHFVAVNSYHI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C3=C(S2)N=CC=C3 |
SMILES canónico |
CC1=NC2=C(N1)C3=C(S2)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1625633.png)



![2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1625644.png)



